molecular formula C11H13NO4 B2386082 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid CAS No. 1025450-05-8

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid

Cat. No.: B2386082
CAS No.: 1025450-05-8
M. Wt: 223.228
InChI Key: ZNIKCBOCEIJMLK-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is characterized by the presence of a furan ring attached to a piperidine ring, which in turn is connected to a carboxylic acid group

Preparation Methods

The synthesis of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with piperidine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the furan-2-carboxylic acid and piperidine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and strong reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The furan ring can participate in π-π interactions with aromatic residues in the enzyme, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can disrupt the normal function of the enzyme and lead to its inhibition .

Comparison with Similar Compounds

1-(Furan-2-carbonyl)piperidine-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the furan and piperidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-carbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h3,5,7-8H,1-2,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIKCBOCEIJMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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